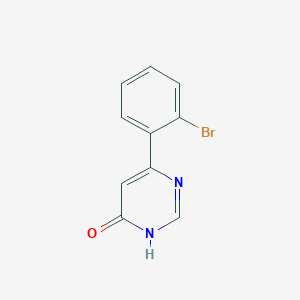
4-クロロフェネチル)-6-ピリミジン-4-オール
説明
6-(4-Chlorophenethyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C12H11ClN2O and its molecular weight is 234.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Chlorophenethyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Chlorophenethyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究
“4-クロロフェネチル)-6-ピリミジン-4-オール”とその誘導体は、その潜在的な治療特性のために、医薬品化学において精力的に研究されています。ピリミジン-4-オールの中核構造は、いくつかの医薬品に共通するモチーフであり、生物学的活性を高めたり、毒性を軽減するために修飾できます。 たとえば、ピリミジン-4-オール骨格の修飾により、有望な抗癌活性を示す化合物が得られています .
作用機序
Target of Action
Pyrimidine derivatives often target various enzymes and receptors in the body. The specific targets depend on the exact structure of the compound. For instance, some pyrimidine derivatives are known to inhibit key enzymes involved in cellular replication and metabolism .
Mode of Action
The mode of action of a compound describes how it interacts with its target. Pyrimidine derivatives often bind to their target enzyme or receptor, altering its function. This can inhibit the target’s activity, change the rate of a biochemical reaction, or modulate signal transduction .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways. For example, some inhibit the synthesis of DNA and RNA, which can slow down or stop the growth of rapidly dividing cells, such as cancer cells .
Result of Action
The result of a compound’s action is the observable effect it has at the cellular or systemic level. For instance, by inhibiting key enzymes, some pyrimidine derivatives can induce cell death (apoptosis) in cancer cells .
生化学分析
Biochemical Properties
6-(4-Chlorophenethyl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the context of DNA damage and repair. It interacts with enzymes such as photolyases, which are involved in the repair of UV-induced DNA damage. The compound’s interaction with these enzymes facilitates the recognition and repair of cyclobutane pyrimidine dimers (CPDs) and pyrimidine-pyrimidone (6-4) photoproducts (6-4PPs) . These interactions are crucial for maintaining genome integrity and preventing mutations.
Cellular Effects
6-(4-Chlorophenethyl)pyrimidin-4-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the nucleotide excision repair (NER) pathway, which is responsible for repairing a wide variety of DNA lesions . By enhancing the efficiency of NER, the compound helps prevent carcinogenesis and aging-related cellular damage. Additionally, it may impact cell cycle regulation and apoptosis, contributing to its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 6-(4-Chlorophenethyl)pyrimidin-4-ol exerts its effects through binding interactions with DNA and repair enzymes. The compound binds to damaged DNA sites, facilitating the recruitment of repair proteins such as XPC-RAD23B, which initiates the NER process . This binding interaction promotes the recognition and excision of DNA lesions, thereby preventing mutations and maintaining genomic stability.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of 6-(4-Chlorophenethyl)pyrimidin-4-ol vary with different dosages. At lower doses, the compound enhances DNA repair mechanisms without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular apoptosis and tissue damage. These findings highlight the importance of optimizing dosage levels for therapeutic applications to minimize adverse effects.
Metabolic Pathways
6-(4-Chlorophenethyl)pyrimidin-4-ol is involved in metabolic pathways related to DNA repair and nucleotide synthesis. It interacts with enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine biosynthesis . By influencing these metabolic pathways, the compound can affect cellular proliferation and survival, making it a potential target for cancer therapy.
Transport and Distribution
The transport and distribution of 6-(4-Chlorophenethyl)pyrimidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
6-(4-Chlorophenethyl)pyrimidin-4-ol exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound is primarily localized in the nucleus, where it interacts with DNA and repair enzymes . This localization is critical for its role in DNA repair and maintaining genomic stability.
特性
IUPAC Name |
4-[2-(4-chlorophenyl)ethyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-10-4-1-9(2-5-10)3-6-11-7-12(16)15-8-14-11/h1-2,4-5,7-8H,3,6H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPKUAXHKQWIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=O)NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1486719.png)

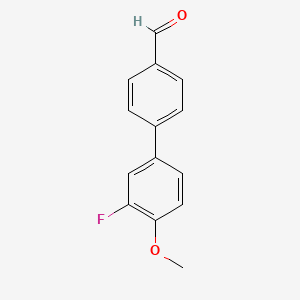
![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)
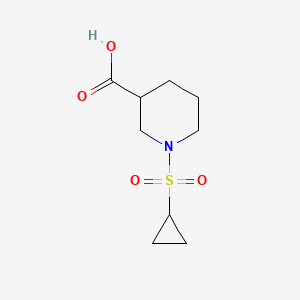
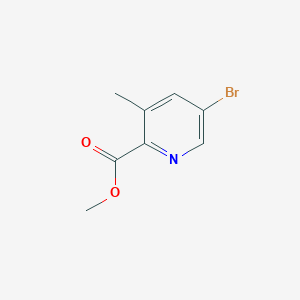
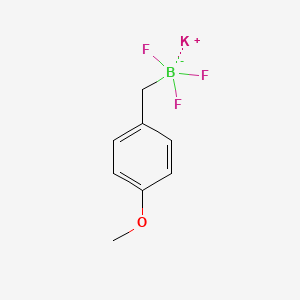




![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)
